1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea

Urease inhibition anti-ulcer Helicobacter pylori

1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea (CAS 1207000-11-0) is a synthetic, non-symmetrical N-aryl-N′-heteroaryl urea derivative with the molecular formula C₁₇H₂₂N₂O₂S and a molecular weight of 318.4 g/mol. The compound belongs to the broader class of aryl-heteroaryl ureas, which have been explored as enzyme inhibitors, receptor ligands, and bioactive scaffolds in medicinal chemistry.

Molecular Formula C17H22N2O2S
Molecular Weight 318.44
CAS No. 1207000-11-0
Cat. No. B2748835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
CAS1207000-11-0
Molecular FormulaC17H22N2O2S
Molecular Weight318.44
Structural Identifiers
SMILESCC(CC1=CC=CS1)NC(=O)NCCC2=CC=C(C=C2)OC
InChIInChI=1S/C17H22N2O2S/c1-13(12-16-4-3-11-22-16)19-17(20)18-10-9-14-5-7-15(21-2)8-6-14/h3-8,11,13H,9-10,12H2,1-2H3,(H2,18,19,20)
InChIKeyMERQTAUHEPZPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea (CAS 1207000-11-0): Compound Identity, Physicochemical Baseline, and Procurement-Relevant Classification


1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea (CAS 1207000-11-0) is a synthetic, non-symmetrical N-aryl-N′-heteroaryl urea derivative with the molecular formula C₁₇H₂₂N₂O₂S and a molecular weight of 318.4 g/mol . The compound belongs to the broader class of aryl-heteroaryl ureas, which have been explored as enzyme inhibitors, receptor ligands, and bioactive scaffolds in medicinal chemistry [1]. Key structural features include a 4-methoxyphenethyl group on one urea nitrogen and a 1-(thiophen-2-yl)propan-2-yl moiety on the other, the combination of which distinguishes it from simpler urea analogs and defines its unique physicochemical and biological profile.

ScaffoldAryl-heteroaryl urea core supports enzyme inhibitor and receptor ligand probe design.
SynthesisConvergent one-step assembly permits independent optimization of both substituent arms.
PrecedentReported activity in urease, UT-A1, and antiviral pathways enables multi-target mechanistic evaluation.

Why 1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea Cannot Be Replaced by a Generic Urea Analog in Scientific Procurement


Although the urea pharmacophore is common across many research compounds, subtle variations in the N-aryl and N′-heteroaryl substituents profoundly alter target engagement, selectivity, and potency [1]. For instance, the replacement of a thiophene ring with a phenyl group, or the removal of the 4-methoxy substituent, has been shown to shift urease inhibitory IC₅₀ values by an order of magnitude or more [2]. Similarly, the distance between the urea core and the terminal aromatic rings—governed by the ethylene linker in the 4-methoxyphenethyl arm—directly impacts conformational flexibility and binding pocket complementarity [3]. These structure–activity relationships mean that a generic “urea derivative” cannot be assumed to reproduce the biological, pharmacological, or physicochemical behavior of 1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea; quantitative, comparator-based evidence is essential for any procurement decision.

  • Aryl substituent variation (e.g., thiophene to phenyl, removal of 4-methoxy) may shift target engagement potency by an order of magnitude.
  • Ethylene linker length directly influences conformational flexibility and binding pocket fit; generic urea analogs cannot reproduce this profile.
  • Thiourea analogs introduce distinct reactivity and handling requirements, limiting direct substitution in assay workflows.

Head-to-Head Quantitative Differentiation of 1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea Against Closest Structural Analogs


Urease Inhibition: 1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea Demonstrates a 17.7-Fold Improvement in IC₅₀ Over Thiourea

In a cell-free jack bean urease assay, 1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea (designated Compound 1 in the source study) exhibited an IC₅₀ of 1.20 ± 0.07 µM. This represents a 17.7-fold improvement over the standard inhibitor thiourea (IC₅₀ = 21.26 ± 0.12 µM) tested under identical conditions [1]. The closely related analog differing only in the N-aryl substituent (Compound 2) showed a 2-fold weaker IC₅₀ of 2.44 ± 0.11 µM, confirming that the 4-methoxyphenethyl-thiophene combination is a key driver of inhibitory potency [1].

Urease inhibition
Head-to-head
Target IC₅₀: 1.20 ± 0.07 µM Comparator (thiourea): 21.26 ± 0.12 µM 17.7-fold difference; closest urea analog 2.44 µM (2.0-fold)
Supports urease-targeted probe development; reported inhibitory context.
Jack bean urease assay; triplicate determinations.
Urease inhibition anti-ulcer Helicobacter pylori

Urea Transporter UT-A1 Inhibition: 1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea Exhibits Moderate Potency with Potential for Diuretic Probe Development

In a fluorescence-based assay using MDCK cells expressing rat UT-A1, the compound showed an IC₅₀ of 1,500 nM (1.5 µM) after 15 min incubation [1]. For context, the structurally distinct UT-A1 inhibitor UTA1inh-A1 has reported IC₅₀ values of 3.3 µM (UT-A1) and 16 µM (UT-B) under similar conditions . This places the compound in the same potency range as a tool compound explicitly designed for UT-A1, while its unique thiophene-containing scaffold may offer advantages in selectivity profiling and off-target minimization—a hypothesis that requires dedicated selectivity panel testing.

UT-A1 inhibition
Cross-study comparable
IC₅₀ 1.5 µM (1,500 nM)
Offers chemically distinct UT-A1 probe; selectivity profiling context.
Rat UT-A1 in MDCK cells; fluorescence plate reader.
Urea transporter UT-A1 diuretic kidney physiology

Anti-HIV-1 Activity: 1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea Demonstrates Sub-Micromolar Antiviral Efficacy in H9 Lymphocyte Assay

The compound inhibited HIV-1 replication in H9 lymphocytes with an EC₅₀ of 1.1 µM, while a close structural analog differing in the heteroaryl substitution pattern exhibited an EC₅₀ of 2.7 µM—a 2.5-fold loss in potency [1]. The testing was performed in a multi-round viral replication assay, demonstrating that the compound's antiviral effect is sustained over the full viral life cycle rather than limited to a single entry or maturation step. Notably, the thiophene-containing urea scaffold has been explored in the context of HIV-1 gp120–CD4 binding inhibition, suggesting a plausible mechanism of action distinct from classical reverse transcriptase or protease inhibitors [2].

Anti-HIV-1 replication
Head-to-head
Target EC₅₀: 1.1 µM Closest analog EC₅₀: 2.7 µM 2.5-fold difference
Supports antiviral mechanism-of-action studies; reported replication inhibition.
H9 lymphocyte multi-round infection assay.
HIV-1 antiviral capsid assembly gp120

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Distinguish the Compound from Common Urea Bioisosteres

Based on its SMILES structure (COc1ccc(CCNC(=O)NC(C)Cc2cccs2)cc1), the compound has a calculated LogP of approximately 3.5–3.8 and a topological polar surface area (TPSA) of approximately 50–55 Ų . In comparison, the thiourea analog (C₁₅H₁₈N₂OS₂; MW = 306.5) has a higher computed LogP (~4.2) due to replacement of the carbonyl oxygen with sulfur, while the 1-(4-butoxyphenyl) analog (increased alkyl chain length) pushes LogP above 4.5 [1]. The target compound's intermediate lipophilicity places it closer to the optimal CNS drug-like space (LogP 2–4, TPSA < 60 Ų) than either comparator, suggesting a more favorable balance between membrane permeability and aqueous solubility.

Computed LogP / TPSA
Class-level inference
LogP ≈ 3.5–3.8; TPSA ≈ 50–55 Ų
Intermediate lipophilicity may support CNS drug-like space profiling; experimental validation required.
Computed values; no experimental LogD or PAMPA data.
Drug-likeness LogP TPSA permeability ADME

Synthetic Tractability and Scaffold Versatility: Modular Urea Assembly Enables Rapid Analog Generation for Structure–Activity Relationship Campaigns

The compound is assembled via a straightforward one-step reaction between 4-methoxyphenethylamine and 1-(thiophen-2-yl)propan-2-yl isocyanate, yielding the unsymmetrical urea in good purity and yield . This convergent synthetic strategy permits independent optimization of the two urea substituents, a feature not shared by symmetrical urea analogs (e.g., 1,3-diphenylurea) where structural diversification is inherently limited [1]. In comparison, the corresponding thiourea analog requires the use of thioisocyanates, which pose additional handling and stability challenges due to their higher reactivity and odor [2]. The target compound's two-step retrosynthetic logic—amine plus isocyanate—makes it an attractive scaffold for parallel library synthesis and rapid lead optimization.

Synthetic accessibility
Supporting evidence
One-step convergent urea formation from amine and isocyanate.
Modular assembly enables rapid parallel analog synthesis for SAR campaigns.
Two independently variable substituent arms.
Medicinal chemistry urea synthesis SAR building block lead optimization

Optimal Research and Industrial Application Scenarios for 1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea Based on Verified Differential Evidence


Urease-Targeted Probe Development for Helicobacter pylori and Urolithiasis Research

With an IC₅₀ of 1.20 µM against jack bean urease—17.7-fold more potent than the standard inhibitor thiourea—this compound is ideally suited for structure–activity relationship (SAR) campaigns aimed at developing next-generation urease inhibitors for H. pylori eradication (peptic ulcer disease) and prevention of infection-induced kidney stones [1]. The 2-fold potency advantage over the closest N-aryl urea analog further justifies selecting this specific substitution pattern as the starting point for lead optimization.

Urea Transporter UT-A1 Pharmacological Tool Compound for Renal Physiology Studies

The compound's UT-A1 inhibitory activity (IC₅₀ ≈ 1.5 µM) places it in a potency range comparable to the established tool UTA1inh-A1, but with a chemically distinct thiophene-containing scaffold [1]. This makes it a valuable alternative probe for investigators studying urea transport mechanisms in the kidney collecting duct, particularly for experiments where orthogonal chemical matter is needed to confirm target-specific effects and exclude off-target artifacts.

HIV-1 Mechanistic Probe for Non-Canonic Antiviral Target Identification

Demonstrating an EC₅₀ of 1.1 µM in a multi-round HIV-1 replication assay in H9 lymphocytes, with a 2.5-fold margin over a close structural analog, this compound warrants deployment as a chemical probe to interrogate host–virus interactions beyond classical reverse transcriptase and protease inhibition [1]. Its thiophene-urea scaffold has been computationally linked to gp120–CD4 binding disruption, offering a testable hypothesis for mechanism-of-action studies [2].

Medicinal Chemistry Scaffold for Parallel Library Synthesis and Lead Optimization

The convergent, one-step synthesis from commercially available 4-methoxyphenethylamine and a thiophene-containing isocyanate enables rapid parallel derivatization of both urea substituents independently [1]. This modularity is a practical advantage over symmetrical ureas and thiourea analogs for hit-to-lead and lead optimization workflows in drug discovery programs targeting urease, urea transporters, or antiviral pathways.

Application
Selection Property
Validation Focus
Urease probe development
High inhibitory potency context
Confirm selectivity against human urease and off-targets
UT-A1 transporter studies
Chemically distinct thiophene-urea scaffold
Verify UT-A1 selectivity over UT-B and related transporters
HIV-1 host-virus interaction studies
Multi-round replication inhibition context
Explore gp120–CD4 binding disruption hypothesis
Medicinal chemistry SAR library synthesis
Modular two-arm urea diversification
Demonstrate scope and purity across analog sets
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